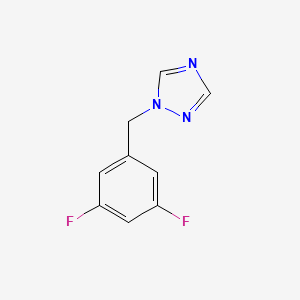

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

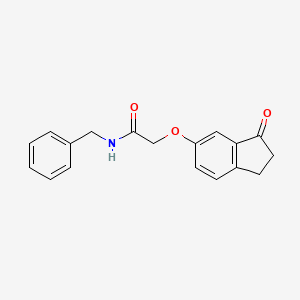

The compound “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,5-difluorobenzyl group is a benzyl group substituted with two fluorine atoms at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring attached to a 3,5-difluorobenzyl group. The presence of the fluorine atoms and the aromatic ring could influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would depend on the specific conditions and reagents present. The 1,2,4-triazole ring is known to participate in various reactions, including alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Antimicrobial Applications

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against both bacterial and fungal strains. A study by Jadhav et al. (2017) discussed the creation of novel compounds with moderate to good antimicrobial activities, showcasing the potential of triazole derivatives in combating microbial infections (Jadhav et al., 2017).

Supramolecular and Coordination Chemistry

The unique combination of facile accessibility and diverse supramolecular interactions of 1,2,3-triazoles has led to their applications in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlighted how triazole derivatives facilitate a variety of interactions, including hydrogen and halogen bonding, which are essential for the development of complex chemical systems (Schulze & Schubert, 2014).

Metal-Organic Frameworks (MOFs)

Triazole derivatives have been utilized in the synthesis of fluorinated metal-organic frameworks, exhibiting potential for applications in gas storage, catalysis, and separation technologies. Zhang et al. (2014) demonstrated the use of a fluorinated bis(triazole) ligand to construct novel MOFs with varying supramolecular architectures, further showing bactericidal activities against both Gram-positive and Gram-negative bacteria (Zhang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of 1,2,3-triazole derivatives via multi-component reactions and their potential biological activities highlight the triazoles' role in drug discovery and development. Vo (2020) discussed the synthesis of disubstituted 1,2,3-triazoles, confirming their structures through various spectroscopic analyses and evaluating their antimicrobial activities (Vo, 2020).

Orientations Futures

The future research directions for “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be of interest in medicinal chemistry .

Propriétés

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-1-7(2-9(11)3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGMFCCJLOLHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

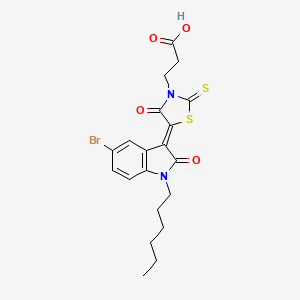

![Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2570503.png)

![tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2570504.png)

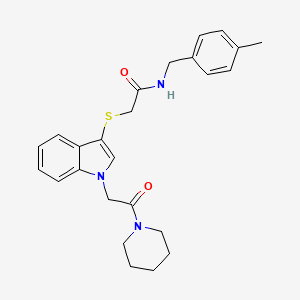

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570505.png)

![Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570513.png)

![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)

![Methyl 2-[8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2570520.png)

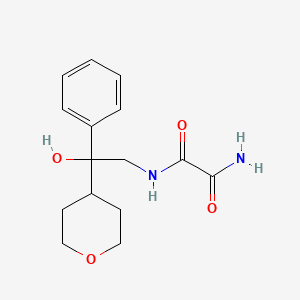

![[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid](/img/structure/B2570522.png)